ethyl 2-(4-benzyl-5-oxomorpholine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate
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Description
Ethyl 2-(4-benzyl-5-oxomorpholine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate is a useful research compound. Its molecular formula is C21H23N3O5S and its molecular weight is 429.49. The purity is usually 95%.
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Scientific Research Applications
Synthetic Applications
One area of application is in the synthesis of peptides and analogs involving thiazole and morpholine moieties. Compounds similar to Ethyl 2-(4-Benzyl-5-Oxomorpholine-3-Carboxamido)-5,6-Dihydro-4H-Cyclopenta[d]Thiazole-4-Carboxylate are utilized in the synthesis of bacitracin analogs, highlighting their role in the development of peptide antibiotics (Hirotsu, Shiba, & Kaneko, 1970). Furthermore, such compounds are instrumental in creating novel thiazole-based molecules with potential antimicrobial properties, as demonstrated in various synthetic studies (Tang Li-jua, 2015; Mohamed, 2014).
Medicinal Chemistry
In the realm of medicinal chemistry, compounds with a similar structure have been synthesized for evaluating their biological activities, such as antimicrobial, anticancer, and other pharmacological properties. For instance, the design and synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives have been explored for their potential as apoptosis-inducing agents in breast cancer treatment (Gad et al., 2020). Additionally, thiazole-based derivatives have been investigated for their non-linear optical properties and as novel materials for optoelectronic applications, indicating the compound's relevance in material science and medicinal chemistry (Haroon et al., 2020).
Properties
IUPAC Name |
ethyl 2-[(4-benzyl-5-oxomorpholine-3-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S/c1-2-29-20(27)14-8-9-16-18(14)22-21(30-16)23-19(26)15-11-28-12-17(25)24(15)10-13-6-4-3-5-7-13/h3-7,14-15H,2,8-12H2,1H3,(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZEFXEDYCJYORW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)C3COCC(=O)N3CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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